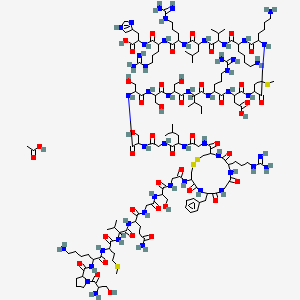

Nesiritide Acetate (BNP-32) Brain Natriuretic Pept

Description

Properties

IUPAC Name |

acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C143H244N50O42S4.C2H4O2/c1-13-76(10)112(137(232)180-86(36-26-48-161-143(155)156)122(217)183-93(56-109(206)207)128(223)178-88(40-50-236-11)124(219)173-81(30-17-20-42-144)119(214)174-83(32-19-22-44-146)125(220)190-111(75(8)9)136(231)184-91(53-73(4)5)127(222)176-84(34-24-46-159-141(151)152)121(216)175-85(35-25-47-160-142(153)154)123(218)185-94(139(234)235)55-78-57-157-71-167-78)192-132(227)99(68-199)188-131(226)98(67-198)187-130(225)97(66-197)186-129(224)96(65-196)171-107(204)61-163-114(209)90(52-72(2)3)169-105(202)59-166-117(212)100-69-238-239-70-101(133(228)182-92(54-77-28-15-14-16-29-77)115(210)164-58-104(201)168-80(118(213)189-100)33-23-45-158-140(149)150)172-108(205)62-165-116(211)95(64-195)170-106(203)60-162-113(208)87(38-39-103(148)200)181-135(230)110(74(6)7)191-126(221)89(41-51-237-12)177-120(215)82(31-18-21-43-145)179-134(229)102-37-27-49-193(102)138(233)79(147)63-194;1-2(3)4/h14-16,28-29,57,71-76,79-102,110-112,194-199H,13,17-27,30-56,58-70,144-147H2,1-12H3,(H2,148,200)(H,157,167)(H,162,208)(H,163,209)(H,164,210)(H,165,211)(H,166,212)(H,168,201)(H,169,202)(H,170,203)(H,171,204)(H,172,205)(H,173,219)(H,174,214)(H,175,216)(H,176,222)(H,177,215)(H,178,223)(H,179,229)(H,180,232)(H,181,230)(H,182,228)(H,183,217)(H,184,231)(H,185,218)(H,186,224)(H,187,225)(H,188,226)(H,189,213)(H,190,220)(H,191,221)(H,192,227)(H,206,207)(H,234,235)(H4,149,150,158)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJULFJFRGUHITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CO)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C145H248N50O44S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3524.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Nesiritide acetate, a recombinant form of B-type natriuretic peptide (BNP), is primarily utilized in the clinical management of acute decompensated heart failure (ADHF). This article delves into the biological activities, mechanisms of action, and clinical implications of nesiritide acetate, supported by data tables and relevant research findings.

Overview of Nesiritide Acetate

Nesiritide is structurally identical to endogenous BNP-32, which is secreted by cardiac myocytes in response to increased volume and pressure overload. It plays a crucial role in cardiovascular homeostasis, acting as a biomarker for various cardiovascular conditions, including ventricular failure and myocardial infarction. The compound exhibits several biological activities, including:

- Vasodilation : Promotes relaxation of blood vessels.

- Diuresis : Increases urine production.

- Natriuresis : Enhances sodium excretion.

These actions collectively help reduce blood volume and pressure, providing symptomatic relief in heart failure patients .

Nesiritide exerts its effects primarily through the activation of natriuretic peptide receptor A (NPR-A), which triggers a signaling cascade involving guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within target cells. This results in:

- Smooth muscle relaxation and vasodilation.

- Inhibition of the renin-angiotensin-aldosterone system (RAAS), which is critical in managing fluid balance and blood pressure.

- Reduction in neurohormonal activation, inflammation, and cardiac remodeling .

Biological Activities

1. Cardioprotective Effects

Nesiritide has demonstrated cardioprotective properties by inhibiting apoptosis in cardiomyocytes during ischemia/reperfusion injury. It reduces levels of reactive oxygen species (ROS) and modulates mitochondrial function, thereby preserving cell viability .

2. Immunosuppressive and Anti-inflammatory Effects

Clinical studies indicate that nesiritide decreases CD8+ T cell counts and levels of pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-6. This immunosuppressive activity may contribute to its overall protective effects on the myocardium .

Case Study Overview

Several clinical trials have evaluated the efficacy of nesiritide in patients with ADHF. A notable study reported that patients receiving nesiritide experienced significant improvements in hemodynamics compared to those receiving placebo:

| Parameter | Nesiritide Group | Placebo Group | P-value |

|---|---|---|---|

| Improvement in dyspnea | 60% | 14% | <0.001 |

| Reduction in pulmonary capillary wedge pressure | Significant reduction | No significant change | N/A |

| Change in cardiac index | Increase | No change | N/A |

These findings underscore nesiritide's role in alleviating symptoms associated with heart failure while improving hemodynamic parameters .

Comparative Studies

In a comparative study assessing the bioactivity of different BNP isoforms, it was found that BNP 1-32 exhibited greater vasodilatory effects than its cleaved form BNP 8-32. This highlights the importance of understanding the various forms of BNP present in circulation and their respective biological activities .

Scientific Research Applications

Scientific Research Applications

Nesiritide acetate has been studied extensively for its therapeutic potential in various cardiovascular conditions. Below are some key applications:

- Acute Heart Failure Management : Nesiritide is approved for the treatment of acute decompensated heart failure. It provides rapid relief from dyspnea and improves hemodynamic parameters such as pulmonary capillary wedge pressure and cardiac index .

- Biomarker for Cardiac Conditions : Nesiritide serves as a biomarker for diagnosing and prognosing heart failure. Elevated levels of B-type natriuretic peptide are associated with worse outcomes in patients with heart failure .

- Immunosuppressive and Anti-inflammatory Effects : Studies indicate that nesiritide exhibits immunosuppressive properties by decreasing CD8+ T cells and reducing pro-inflammatory cytokines such as TNF-α, IL-1α, and IL-6 . This suggests potential applications beyond cardiovascular diseases, possibly in inflammatory conditions.

- Renal Effects : Research has shown that nesiritide can enhance renal function by increasing urine output without adversely affecting renal parameters such as serum creatinine levels . This dual action makes it particularly useful in patients with concurrent renal issues.

Case Study 1: Efficacy in Acute Heart Failure

A multicenter trial involving 7141 patients demonstrated that nesiritide significantly improved dyspnea at 6 and 24 hours compared to placebo, with a notable reduction in pulmonary wedge pressure . The study highlighted nesiritide's role as a first-line intravenous therapy for symptomatic decompensated heart failure.

Case Study 2: Safety Profile

In another study focusing on safety, nesiritide was shown to have a comparable rehospitalization rate for heart failure or death within 30 days when compared to standard therapies . However, concerns regarding renal toxicity were raised, necessitating further investigation into its long-term safety profile.

Case Study 3: Immunomodulatory Effects

A case report detailed the use of nesiritide in a patient with acute respiratory distress syndrome (ARDS) who exhibited significant improvement in oxygen saturation and respiratory function shortly after initiating treatment with nesiritide alongside BiPAP therapy . This case underscores the potential of nesiritide in managing not just heart failure but also conditions involving fluid overload.

Q & A

Q. Methodological solutions :

- Use radioligand binding assays (¹²⁵I-labeled BNP) under standardized conditions .

- Validate peptide batches with competitive ELISA or functional assays (cGMP production) .

Advanced: What methodological considerations are critical when assessing Nesiritide’s cardioprotective effects in ischemia-reperfusion models?

Answer:

Key considerations include:

Endogenous BNP interference : Use NPR-A knockout models or NPR-C-selective inhibitors to isolate exogenous Nesiritide effects .

Biomarker selection : Measure plasma cGMP levels (downstream of NPR-A) and NT-proBNP (cleavage product of proBNP) .

Dosing regimen : Optimize infusion rates to avoid paradoxical hypotension (e.g., 0.01–0.03 µg/kg/min in preclinical models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.